molecular formula C12H10ClN3O B14219428 2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide CAS No. 544421-74-1

2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide

Cat. No.: B14219428
CAS No.: 544421-74-1
M. Wt: 247.68 g/mol
InChI Key: FMMTWWPEIGAUTE-UHFFFAOYSA-N
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Description

2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C12H10ClN3O It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloro-6-methylpyridine with appropriate reagents under controlled conditions. One common method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane for substitution reactions and various oxidizing or reducing agents for redox reactions. The choice of solvent and temperature conditions is critical for achieving the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation or reduction can lead to the formation of new compounds with altered oxidation states.

Scientific Research Applications

2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide stands out due to its specific substitution pattern and functional groups, which confer unique reactivity and potential applications compared to its analogs. Its ability to undergo various chemical reactions and its potential in scientific research make it a compound of significant interest.

Properties

CAS No.

544421-74-1

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H10ClN3O/c1-8-4-2-6-10(15-8)16-12(17)9-5-3-7-14-11(9)13/h2-7H,1H3,(H,15,16,17)

InChI Key

FMMTWWPEIGAUTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(N=CC=C2)Cl

solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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